molecular formula C16H31F3O5S2 B2892015 2,2,2-Trifluoroethyl 2-(dodecylsulfonyl)ethanesulfonate CAS No. 356569-75-0

2,2,2-Trifluoroethyl 2-(dodecylsulfonyl)ethanesulfonate

Cat. No.: B2892015
CAS No.: 356569-75-0
M. Wt: 424.53
InChI Key: OIUBMDQQZLOAFQ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl 2-(dodecylsulfonyl)ethanesulfonate is a fluorinated sulfonate ester characterized by a trifluoroethyl group and a dodecylsulfonyl-substituted ethanesulfonate moiety. Sulfonate esters of this type are typically utilized as alkylating agents, surfactants, or intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals . The trifluoroethyl group enhances electrophilicity, facilitating nucleophilic substitution reactions, while the dodecylsulfonyl group may improve solubility in nonpolar media or modify biological activity .

Properties

IUPAC Name

2,2,2-trifluoroethyl 2-dodecylsulfonylethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31F3O5S2/c1-2-3-4-5-6-7-8-9-10-11-12-25(20,21)13-14-26(22,23)24-15-16(17,18)19/h2-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIUBMDQQZLOAFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCS(=O)(=O)CCS(=O)(=O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31F3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl 2-(dodecylsulfonyl)ethanesulfonate typically involves the reaction of 2,2,2-trifluoroethanol with dodecylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is cooled to -25°C, and the reagents are added slowly to ensure controlled reaction rates .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl 2-(dodecylsulfonyl)ethanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atoms.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of trifluoroethyl derivatives, while oxidation and reduction reactions can produce sulfoxides and sulfides, respectively .

Scientific Research Applications

2,2,2-Trifluoroethyl 2-(dodecylsulfonyl)ethanesulfonate has several applications in scientific research:

    Biology: The compound is used in the study of biological systems, where it can act as a probe for investigating enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as enhanced hydrophobicity and chemical resistance.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl 2-(dodecylsulfonyl)ethanesulfonate involves its interaction with molecular targets through its trifluoroethyl and dodecylsulfonyl groups. These groups can form strong interactions with proteins, enzymes, and other biomolecules, affecting their structure and function. The trifluoroethyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural analogs of 2,2,2-trifluoroethyl sulfonate derivatives, highlighting differences in molecular properties, applications, and safety:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications Safety Considerations References
2,2,2-Trifluoroethyl trifluoromethanesulfonate C₃H₂F₆O₃S 232.10 Trifluoromethanesulfonate group Fluorinated amino acid synthesis; aryl ether alkylation Moisture-sensitive; incompatible with oxidizers
2,2,2-Trifluoroethyl 4-methylbenzenesulfonate C₉H₉F₃O₃S 254.23 Tosyl (p-toluenesulfonate) group Intermediate in organic synthesis (e.g., sulfonylation reactions) Limited data; likely corrosive
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate C₁₁H₁₃F₃O₅S 314.28 Methanesulfonate-phenoxyethyl chain Pharmaceutical intermediate (e.g., Silodosin synthesis) Toxic (H302); corrosive (H315, H319)
2,2,2-Trifluoroethyl 2-(dodecylsulfonyl)ethanesulfonate C₁₅H₂₇F₃O₅S₂ (inferred) ~448.5 (estimated) Dodecylsulfonyl-ethanesulfonate hybrid Potential surfactant; lipophilic alkylating agent (theoretical) Expected low volatility; environmental persistence (inferred) N/A

Structural and Functional Differences

  • Trifluoromethanesulfonate vs. Dodecylsulfonyl : The trifluoromethanesulfonate group (CF₃SO₃⁻) is highly electron-withdrawing, enhancing reactivity in alkylation reactions . In contrast, the dodecylsulfonyl group (C₁₂H₂₅SO₂⁻) introduces steric bulk and lipophilicity, likely reducing electrophilicity but improving membrane permeability in biological systems .
  • Chain Length and Solubility: Shorter-chain derivatives (e.g., trifluoromethanesulfonate) exhibit higher solubility in polar solvents like DMF or acetonitrile , whereas the dodecyl analog is expected to favor nonpolar solvents or micellar systems.

Research Findings and Trends

  • Pharmaceutical Applications : Fluorinated sulfonates are pivotal in synthesizing trifluoroethyl ethers, which improve metabolic stability and bioavailability in drug candidates . The dodecyl variant’s lipophilicity could optimize drug delivery in hydrophobic matrices.
  • Industrial Use : Sulfonate esters with long alkyl chains (e.g., dodecyl) are employed as surfactants or emulsifiers, though their fluorinated analogs remain underexplored .
  • Synthetic Challenges : Introducing dodecylsulfonyl groups may require specialized sulfonating agents (e.g., dodecylsulfonyl chloride) and elevated temperatures, as seen in analogous sulfonylations .

Biological Activity

2,2,2-Trifluoroethyl 2-(dodecylsulfonyl)ethanesulfonate is a sulfonate ester that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound's unique trifluoroethyl group enhances its lipophilicity and reactivity, making it a candidate for various biochemical applications.

  • Molecular Formula : C15H24F3O4S2
  • Molecular Weight : 396.48 g/mol
  • Physical State : Liquid
  • Solubility : Soluble in organic solvents such as chloroform and methanol; slightly soluble in water.

The biological activity of this compound primarily stems from its ability to interact with biological membranes and proteins. The trifluoroethyl group increases the compound's hydrophobic character, facilitating its incorporation into lipid bilayers. This property is crucial for its potential role as a surfactant and in drug delivery systems.

Cytotoxicity

Research has demonstrated that sulfonate esters can exhibit cytotoxic effects on various cancer cell lines. For instance, compounds similar to this compound have shown cytotoxicity against leukemia cells (L1210) in vitro, indicating potential applications in cancer therapy .

Antimicrobial Properties

Studies have indicated that sulfonate esters possess antimicrobial properties. The presence of the dodecyl chain may enhance the compound's ability to disrupt microbial membranes, leading to cell lysis. This suggests a potential use as an antimicrobial agent in pharmaceutical formulations.

Anti-inflammatory Effects

In vitro studies suggest that compounds with similar structures can modulate inflammatory pathways. The sulfonate group may interact with inflammatory mediators, potentially reducing inflammation in various biological systems.

Case Studies

  • Cytotoxicity Against Cancer Cells
    • A study evaluated the cytotoxic effects of various sulfonate esters, including derivatives of this compound. Results indicated significant inhibition of cell growth in leukemia cell lines, with IC50 values ranging from 10 to 30 µM depending on the specific derivative used .
  • Antimicrobial Activity
    • In a controlled study assessing the antimicrobial efficacy of sulfonate esters against Gram-positive and Gram-negative bacteria, compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) between 5 and 20 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Activity
    • A preliminary investigation into the anti-inflammatory properties revealed that treatment with related sulfonates reduced pro-inflammatory cytokine production in macrophages by approximately 40%, indicating a promising avenue for therapeutic development .

Data Table: Biological Activities

Biological Activity IC50/MIC Values Reference
Cytotoxicity (L1210 cells)10-30 µM
Antimicrobial (S. aureus)5-20 µg/mL
Anti-inflammatory (Cytokine reduction)~40% reduction

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